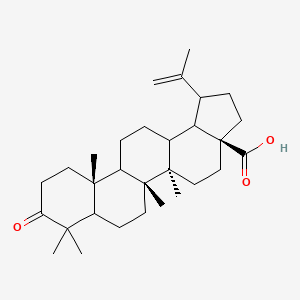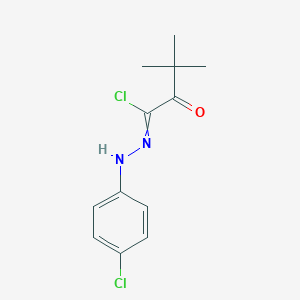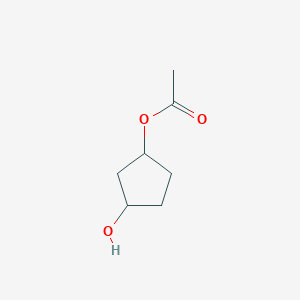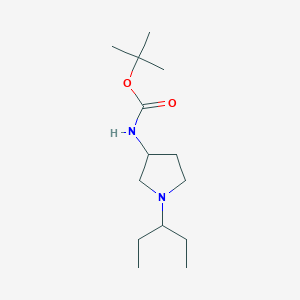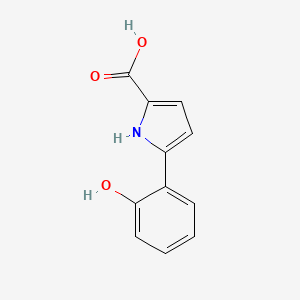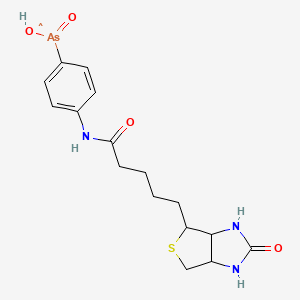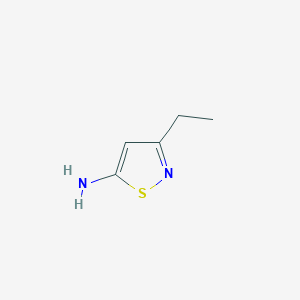
3-Ethylisothiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethylisothiazol-5-amine is an organic compound with the molecular formula C5H8N2S. It belongs to the class of isothiazoles, which are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. Isothiazoles are known for their diverse biological activities and have found applications in various fields such as antimicrobial, antifungal, and anticancer agents .
Vorbereitungsmethoden
The synthesis of 3-Ethylisothiazol-5-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-ethyl-4,5-dihydroisothiazole with ammonia can yield this compound. Industrial production methods often involve the use of metal-free synthetic routes to minimize costs and environmental impact .
Analyse Chemischer Reaktionen
3-Ethylisothiazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into its corresponding thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides
Wissenschaftliche Forschungsanwendungen
3-Ethylisothiazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Due to its antimicrobial properties, it is studied for potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used as a biocide in various industrial applications, including water treatment and preservation of materials .
Wirkmechanismus
The antimicrobial activity of 3-Ethylisothiazol-5-amine is attributed to its ability to inhibit essential enzymes in microorganisms. It forms mixed disulfides with thiol groups in enzymes, disrupting their function and leading to cell death. This mechanism is similar to other isothiazolinones, which are known for their effectiveness as biocides .
Vergleich Mit ähnlichen Verbindungen
3-Ethylisothiazol-5-amine can be compared with other isothiazole derivatives such as 3-amino-5-methylisoxazole and 3-methylisoxazol-5-amine. While these compounds share a similar core structure, their substituents and resulting properties differ. For example, 3-amino-5-methylisoxazole is known for its use in heterocyclization reactions, whereas this compound is primarily studied for its antimicrobial properties .
Eigenschaften
Molekularformel |
C5H8N2S |
|---|---|
Molekulargewicht |
128.20 g/mol |
IUPAC-Name |
3-ethyl-1,2-thiazol-5-amine |
InChI |
InChI=1S/C5H8N2S/c1-2-4-3-5(6)8-7-4/h3H,2,6H2,1H3 |
InChI-Schlüssel |
AATDSBHJKWFLTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NSC(=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[(8S,9S,12R,13S)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxospiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-8-yl]-2-oxoethyl] acetate](/img/structure/B14792150.png)
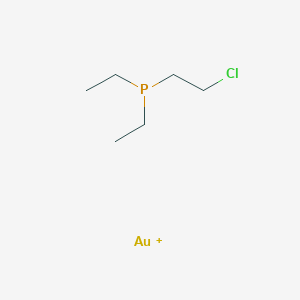
![8-Boc-3-(4-methoxyphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B14792158.png)
![2-amino-N-[(3,4-dichlorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14792164.png)
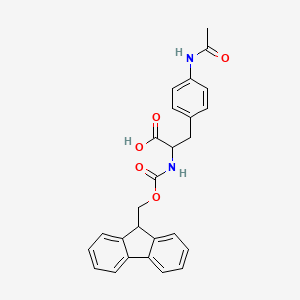

![tert-butyl 4-((1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl)-4-hydroxypiperidine-1-carboxylate](/img/structure/B14792197.png)

